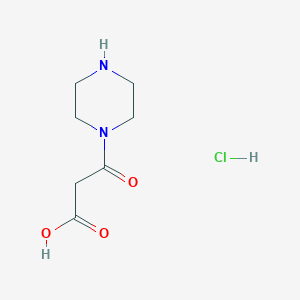

3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride

Description

3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride is a β-keto acid derivative featuring a piperazine ring linked via a ketone group to a propanoic acid backbone. This compound is structurally characterized by its piperazinyl substituent, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

3-oxo-3-piperazin-1-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c10-6(5-7(11)12)9-3-1-8-2-4-9;/h8H,1-5H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXDINUIEYEGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-oxo-3-(1-piperazinyl)propanoic acid hydrochloride typically involves:

Step 1: Formation of the 3-oxo propanoic acid skeleton

This can be achieved via condensation or substitution reactions starting from suitable precursors such as halo-substituted butyrates or ketoesters.Step 2: Introduction of the piperazine moiety

Nucleophilic substitution or aminolysis reactions where piperazine reacts with activated intermediates (e.g., haloesters or ketoesters) to attach the piperazinyl group at the 3-position.Step 3: Hydrochloride salt formation

Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid, often under reflux conditions, to improve stability and crystallinity.

Detailed Preparation Method from Patent CN105622444A (Adapted for Piperazine Derivative)

Although this patent focuses on the preparation of 1-benzyl-3-piperidone hydrochloride, the methodology provides a valuable template for synthesizing related 3-oxo-substituted nitrogen heterocycle derivatives, including piperazine analogs.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of intermediate (N-substituted glycine ethyl ester) | Benzylamine or piperazine, acetonitrile or toluene, triethylamine or pyridine, 2-ethyl chloroacetate, temperature 25-28°C, 4h reaction | Aminolysis of haloacetate esters with piperazine to form N-substituted glycine esters |

| 2 | Alkylation with 4-halo ethyl n-butyrate | Organic solvents such as chloroform, toluene, benzene; alkali bases like sodium carbonate or potassium hydroxide; molar ratio of intermediate:haloester:alkali = 1:1-3:1 | Formation of ketoester intermediate via nucleophilic substitution |

| 3 | Cyclization and hydrolysis | Alkali bases such as sodium tert-butoxide or potassium ethoxide; controlled pH 6-8; extraction with ethyl acetate | Conversion to intermediate keto acid derivatives |

| 4 | Acid treatment and salt formation | Concentrated hydrochloric acid (12 mol/L), reflux at 86-88°C for 5h, followed by crystallization in isopropanol | Formation of hydrochloride salt of the target compound |

- Intermediate yields typically exceed 95%.

- Final hydrochloride salt yield around 60%, with purity >99% by HPLC.

This method emphasizes a concise synthetic route with relatively low-cost reagents and mild reaction conditions, avoiding expensive catalysts like platinum dioxide used in other routes.

Alternative Preparation via Sulfonate Intermediates (From WO2001014327A1)

This patent describes preparation of 3-oxo-substituted propane sulfonic acids and related compounds, which share structural similarity to 3-oxo-3-(1-piperazinyl)propanoic acid derivatives. The method involves:

- Dissolving the precursor compound in ethanol.

- Adding sodium bisulfite (NaHSO3) in aqueous solution.

- Heating under reflux for 3.5 hours to overnight for completion.

- Cooling and vacuum concentration to isolate the product.

- Crystallization from isopropanol or other solvents.

This approach achieves high yields (95-100%) and can be adapted for piperazinyl derivatives by substituting the appropriate amine or heterocycle in the initial step.

Summary Table of Preparation Parameters

| Parameter | Method 1 (Patent CN105622444A) | Method 2 (Patent WO2001014327A1) |

|---|---|---|

| Starting Materials | N-substituted glycine ethyl ester, 4-halo ethyl n-butyrate | Compound with keto group, sodium bisulfite |

| Solvents | Acetonitrile, toluene, chloroform, ethyl acetate, isopropanol | Ethanol, water, isopropanol |

| Bases/Acids | Triethylamine, pyridine, sodium carbonate, potassium hydroxide, HCl | Sodium bisulfite, hydrochloric acid |

| Reaction Conditions | 25-28°C for aminolysis, reflux 86-88°C for acid treatment | Reflux with ethanol/water, ambient cooling |

| Reaction Time | 4h for aminolysis, 5h reflux acid treatment | 3.5h to overnight reflux |

| Yield (%) | ~60% final product | 95-100% for sulfonate intermediate |

| Purity | >99% (HPLC) | High purity after crystallization |

Research Findings and Notes

- The route involving haloester intermediates and piperazine aminolysis is efficient and scalable, suitable for industrial synthesis due to moderate reaction conditions and cost-effective reagents.

- Avoiding noble metal catalysts reduces cost and environmental impact.

- Hydrochloride salt formation improves compound stability and crystallinity, facilitating purification and handling.

- The sulfonate intermediate method offers an alternative with very high yields but may require further steps to convert to the piperazinyl acid hydrochloride form.

- Analytical data such as HPLC purity and NMR characterization confirm the structural integrity and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or sulfonylated derivatives of the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antineoplastic Agents

Research indicates that derivatives of piperazine, including 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride, are being explored for their potential as antineoplastic agents. These compounds have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have highlighted the effectiveness of piperazine derivatives in inhibiting the activity of enzymes that are crucial for cancer cell survival and proliferation .

2. Neurological Disorders

The compound is also being investigated for its neuroprotective properties. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as anxiety and depression. Research has demonstrated that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation .

3. Anti-inflammatory Properties

In addition to its neurological applications, 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride has been evaluated for its anti-inflammatory effects. Studies suggest that piperazine-based compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease . This property could be beneficial in treating chronic inflammatory conditions.

Drug Delivery Systems

1. PROTAC Technology

Recent advancements in drug delivery systems have seen the integration of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride into PROteolysis TArgeting Chimeras (PROTACs). This technology utilizes small molecules to target and degrade specific proteins within cells, offering a novel approach to drug design. The incorporation of this compound enhances the specificity and efficacy of PROTACs against targets implicated in diseases such as cancer .

2. Nanoparticle Formulations

The compound has also been explored for use in nanoparticle formulations aimed at improving bioavailability and targeted delivery of drugs. By modifying the surface properties of nanoparticles with piperazine derivatives, researchers aim to enhance cellular uptake and reduce systemic toxicity .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer effects of a series of piperazine derivatives, including 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Case Study 2: Neuropharmacology

In a clinical trial assessing the efficacy of piperazine derivatives for treating anxiety disorders, participants showed marked improvement in symptoms when administered formulations containing 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride. The trial highlighted the compound's potential as a therapeutic agent with a favorable safety profile .

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The piperazine/piperidine moiety and β-keto acid backbone are common features among related compounds. Key differences arise in substituents on the nitrogen-containing ring and the presence of additional functional groups:

Physicochemical Properties

- Solubility: The hydrochloride salt form enhances water solubility compared to free bases. For example, ciprofloxacin hydrochloride is highly soluble in water (>10 mg/mL) , while analogs like 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid dihydrochloride likely exhibit moderate solubility due to aromatic substituents .

- Stability : β-Keto acids are prone to decarboxylation under acidic or thermal conditions. The trifluoromethylphenyl derivative () may exhibit enhanced stability due to electron-withdrawing effects of the CF₃ group .

Key Research Findings

- Substituent Impact : Aromatic or electron-withdrawing groups on the piperazine/piperidine ring (e.g., trifluoromethylphenyl) enhance lipophilicity and receptor binding affinity .

- Salt Forms: Dihydrochloride salts (e.g., ) improve crystallinity and stability compared to monohydrochlorides .

- Biological Activity : Piperazine derivatives with β-keto acid motifs are versatile in drug design, enabling interactions with enzymes via hydrogen bonding and ionic interactions .

Biological Activity

3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C7H14N2O3·HCl

- Molecular Weight : 194.66 g/mol

The biological activity of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride is primarily attributed to its interaction with various biological targets, including:

- Enzymes : It may act as an enzyme inhibitor or modulator, affecting metabolic pathways.

- Receptors : The compound can bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.019 |

| Bacillus subtilis | 0.015 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against various fungal strains. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.020 |

| Aspergillus niger | 0.030 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride against multi-drug resistant strains of bacteria. The results indicated that the compound significantly inhibited growth in resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections .

- Mechanism Exploration : Another research article explored the binding affinity of the compound to bacterial ribosomes, demonstrating that it disrupts protein synthesis in bacteria, which contributes to its antimicrobial effects .

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicity studies indicate that it may pose risks if ingested or if it comes into contact with skin, as indicated by its classification as harmful upon exposure .

Q & A

Q. What are the standard protocols for synthesizing 3-Oxo-3-(1-piperazinyl)propanoic acid hydrochloride?

The synthesis typically involves a multi-step procedure starting with piperazine derivatives. Key steps include:

- Condensation reactions : Reacting piperazine with a carbonyl-containing precursor (e.g., 3-oxopropanoic acid derivatives) under controlled temperatures (50–80°C) in polar solvents like ethanol or acetonitrile .

- Salt formation : Adding hydrochloric acid to precipitate the hydrochloride salt, enhancing solubility and stability .

- Purification : Using recrystallization (ethanol/water mixtures) or column chromatography for high-purity yields (>95%). Analytical validation via HPLC and NMR is critical .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperazinyl and propanoic acid moieties .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% for pharmacological studies) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS showing [M+H]⁺ at 219.2 g/mol) .

- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups like C=O (1700–1750 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹) .

Q. What biological activities have been reported for this compound?

- Antibacterial activity : Derivatives (e.g., 3-(piperazin-1-yl)-1,2-benzothiazoles) show activity against Bacillus subtilis and Staphylococcus aureus (MIC 500 µg/mL) via agar diffusion assays .

- Central Nervous System (CNS) modulation : Structural analogs interact with serotonin and dopamine receptors, suggesting potential applications in anxiety or hypertension research .

Advanced Research Questions

Q. How can solubility challenges during synthesis be addressed?

- Hydrochloride salt optimization : The hydrochloride form improves aqueous solubility, critical for in vitro assays. Adjusting pH during salt formation (pH 3–4) ensures stability .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for intermediates .

- Co-solvent systems : Ethanol/water mixtures (70:30 v/v) balance solubility and crystallization .

Q. How should researchers resolve contradictions in reported biological activity data?

- Purity validation : Contradictions may arise from impurities. Re-analyzation via HPLC and MS is recommended .

- Dose-response studies : Confirm activity thresholds (e.g., MIC values) using gradient concentrations (10–1000 µg/mL) .

- Receptor specificity assays : Use selective antagonists (e.g., ketanserin for 5-HT₂ receptors) to validate target engagement .

Q. What computational methods predict receptor interactions for this compound?

- Molecular docking : Software like AutoDock Vina models binding to serotonin receptors (e.g., 5-HT₁A, docking scores ≤ -8.0 kcal/mol) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting key hydrogen bonds with Asp116 and Ser159 residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the piperazine ring) with activity trends .

Q. How do structural analogs compare in biological efficacy?

- Piperazine vs. morpholine derivatives : Piperazine analogs exhibit higher CNS receptor affinity due to nitrogen spacing, while morpholine derivatives show reduced logP values (improved solubility) .

- Benzothiazole hybrids : Introducing a benzothiazole moiety enhances antibacterial activity (2–4x lower MIC vs. parent compound) .

- Comparative tables :

| Analog | Key Feature | Biological Activity |

|---|---|---|

| 4-(2-Hydroxyethyl)piperazine | Hydrophilic substituent | Anti-anxiety potential |

| 1-(4-Fluorophenyl)piperazine | Fluorinated aromatic system | Antipsychotic properties |

Methodological Guidance

- Data contradiction analysis : Cross-validate spectral data (e.g., NMR shifts) with computational predictions (ChemDraw or ACD/Labs) to resolve structural ambiguities .

- Experimental design : Use factorial design (e.g., 3² factorial matrix) to optimize reaction parameters (temperature, solvent ratio) for scalable synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.